Advanced Technical Guide: Tetraamminepalladium(II) Hydroxide (CAS 68413-68-3)
Advanced Technical Guide: Tetraamminepalladium(II) Hydroxide (CAS 68413-68-3)
The Chloride-Free Architect for High-Purity Catalysis
Executive Summary & Core Identity
Tetraamminepalladium(II) hydroxide ,
For drug development professionals, this compound is not a therapeutic agent but a foundational manufacturing tool . It is the gold standard for preparing supported palladium catalysts (Pd/C, Pd/Al
Chemical Identity Table
| Property | Specification |
| CAS Number | 68413-68-3 |
| IUPAC Name | Tetraamminepalladium(2+) dihydroxide |
| Formula | |
| Molecular Weight | ~208.56 g/mol (Anhydrous) |
| Appearance | Pale yellow solution (most common) or crystalline powder |
| Solubility | Miscible in water; decomposes in acid |
| pH | >12 (Strongly basic due to hydroxide and excess ammonia) |
| Key Feature | Halogen-free Palladium source |
Synthesis & Production Architectures
The synthesis of
Mechanism of Action
The synthesis typically bypasses direct chloride coordination by using ion exchange or oxide dissolution. The resulting complex is a square planar cation,
Production Workflow (Graphviz)
The following diagram illustrates the two primary industrial routes: the Ion Exchange Route (High Purity) and the Oxide Dissolution Route (Direct).
Caption: Synthesis pathways prioritizing chloride elimination. Route A is preferred industrially for scalability; Route B is used for lab-scale ultra-high purity.
Physicochemical Properties & Stability
Understanding the stability profile is vital for reproducible catalyst preparation.
Carbon Dioxide Sensitivity (The "Carbonation" Effect)
The hydroxide anion is highly basic. Upon exposure to air, it rapidly absorbs
Thermal Instability (Ammonia Release)
The complex is stable in solution at room temperature but decomposes upon heating:
Applications in Drug Development (Catalysis)
In pharmaceutical synthesis, this compound is the precursor of choice for Heterogeneous Hydrogenation Catalysts (e.g., Pd on Carbon).
Why use CAS 68413-68-3 over ?
-
Sintering Prevention: Chloride ions facilitate the sintering (agglomeration) of Pd nanoparticles during the reduction phase. Using the Hydroxide precursor yields smaller, more dispersed nanoparticles (higher surface area).
-
Corrosion Control: Residual Cl in the final catalyst can cause stress corrosion cracking in stainless steel hydrogenation reactors.
-
Selectivity: In drug molecules with sensitive functional groups (e.g., benzyl ethers), Cl-free catalysts often show superior chemoselectivity.
Application Logic Flow
Caption: Workflow from precursor to active pharmaceutical catalyst. Note the critical reduction step where ligands are removed.
Experimental Protocol: Preparation of 5% Pd/C Catalyst
Objective: Prepare a chloride-free Palladium on Carbon catalyst using Tetraamminepalladium(II) hydroxide via the Ion-Exchange method.
Materials
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Precursor: Tetraamminepalladium(II) hydroxide solution (~4-5% Pd wt).
-
Support: Activated Carbon (High surface area, acid-washed).
-
Reagents: Deionized water (18.2 MΩ), dilute
.
Step-by-Step Methodology
-
Support Activation:
-
Slurry 10g of Activated Carbon in 100mL deionized water.
-
Causality: Pre-wetting ensures pores are accessible for diffusion.
-
-
Precursor Addition (The "Dropwise" Rule):
-
Calculate required Pd mass (0.5g Pd metal).
-
Dilute the
solution to 50mL with dilute (pH > 10). -
Add dropwise to the carbon slurry under vigorous stirring.
-
Self-Validating Step: Measure the pH of the supernatant. If pH drops significantly, the basic Pd complex is interacting with acidic sites on the carbon. Maintain pH > 9 to ensure the complex remains cationic
.
-
-
Equilibration (Ion Exchange):
-
Stir for 4–12 hours at room temperature.
-
Validation: Take a 1mL aliquot of the supernatant, filter, and add a drop of Sodium Borohydride (
). -
Pass Criteria: The solution should remain clear (colorless). If it turns black, free Pd is still in solution (incomplete adsorption).
-
-
Washing & Filtration:
-
Reduction (Activation):
-
Dry the filter cake at 80°C under Nitrogen.
-
Reduce in a tube furnace under 5%
at 200°C for 2 hours. -
Result: Ligands (
, ) decompose cleanly to and , leaving pure Pd nanoparticles.
-
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Cat 1), Acute Toxicity.[6]
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Ammonia Off-Gassing: The solution is in equilibrium with free ammonia. Open containers only in a certified fume hood.
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Incompatibility: Violent reaction with strong acids and oxidizers. Contact with silver salts may form explosive silver fulminates if not managed (though less relevant to Pd chemistry, it is a general noble metal lab hazard).
-
PPE: Neoprene gloves, chemical splash goggles, and face shield.
-
First Aid:
-
Skin: Wash immediately with polyethylene glycol 400 or water.
-
Eyes: Rinse for 15 minutes; alkaline burns are penetrating and require immediate medical attention.
-
References
-
Colonial Metals Inc. (2015). Safety Data Sheet: Tetraamminepalladium(II) Hydroxide Solution. Retrieved from 7
-
Thermo Fisher Scientific. (2025).[8] Safety Data Sheet: Tetraamminepalladium(II) chloride monohydrate (Analogous Precursor Data). Retrieved from 8
-
Guidechem. (2024). Preparation and Application of Tetraamminepalladium(II) Compounds in Catalysis. Retrieved from 9
-
Alfa Chemistry. (2025).[8] Tetraamminepalladium(II) Hydroxide Properties and Catalytic Applications. Retrieved from 1
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- 3. One-step synthetic method of palladium tetraammine acetate dihydrate (II) - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112939100B - Preparation method of tetraammine palladium (II) bicarbonate - Google Patents [patents.google.com]
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